3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired triazolothiadiazole compound . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions, which enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent flow rates are crucial in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, 3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. It also exhibits anticancer properties, making it a candidate for further research in cancer therapy . Additionally, its anti-inflammatory effects are being studied for potential use in treating inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of key enzymes essential for the survival of pathogens. In cancer therapy, it induces apoptosis in cancer cells by disrupting cellular signaling pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a six-membered thiadiazine ring instead of the five-membered thiadiazole ring.
Uniqueness
3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclopropyl and dichlorophenyl groups contribute to its enhanced stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H8Cl2N4S |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-cyclopropyl-6-(3,5-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8Cl2N4S/c13-8-3-7(4-9(14)5-8)11-17-18-10(6-1-2-6)15-16-12(18)19-11/h3-6H,1-2H2 |
InChI Key |
CWOLURZFNSLDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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